3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
- The benzo[d]oxazole intermediate is then reacted with a propylating agent, such as 3-bromopropylamine, under basic conditions to introduce the propyl chain.
Attachment of the Piperazine Ring:
- The propylated benzo[d]oxazole is further reacted with 1-(4-fluorophenyl)piperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps:
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Formation of the Benzo[d]oxazole Core:
- Starting with 2-aminophenol, the benzo[d]oxazole core can be synthesized through a cyclization reaction with a suitable carboxylic acid derivative under acidic conditions.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
- The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
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Reduction:
- Reduction reactions can target the carbonyl group in the propyl chain, potentially converting it to an alcohol.
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Substitution:
- The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
- Oxidation products include N-oxide derivatives.
- Reduction products include alcohol derivatives.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
- Explored for its interactions with various biological targets, including enzymes and receptors.
Medicine:
- Potential applications in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
- Studied for its binding affinity to specific receptors, such as serotonin and dopamine receptors.
Industry:
- Utilized in the development of new materials with specific electronic or optical properties.
- Potential use in the design of novel catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, while the piperazine ring facilitates its interaction with neurotransmitter systems. The benzo[d]oxazole core contributes to the overall stability and bioavailability of the compound.
Molecular Targets and Pathways:
Serotonin Receptors: The compound may act as an agonist or antagonist at various serotonin receptor subtypes, influencing mood and cognition.
Dopamine Receptors: It may also interact with dopamine receptors, affecting motor control and reward pathways.
Enzymes: Potential inhibition or activation of specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
3-(4-(4-fluorophenyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one: Lacks the propyl chain, resulting in different pharmacological properties.
3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one: Substitution of the fluorine atom with chlorine, leading to altered receptor binding affinity.
3-(3-(4-(4-methylphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one: Presence of a methyl group instead of fluorine, impacting its chemical reactivity and biological activity.
Uniqueness:
- The presence of the fluorophenyl group in 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one imparts unique electronic properties, enhancing its binding affinity and specificity for certain biological targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3/c21-15-5-7-16(8-6-15)22-11-13-23(14-12-22)19(25)9-10-24-17-3-1-2-4-18(17)27-20(24)26/h1-8H,9-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCTUWUIZJRPBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCN3C4=CC=CC=C4OC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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